molecular formula C23H28N8O4 B12411910 Copanlisib-d6

Copanlisib-d6

Cat. No.: B12411910
M. Wt: 486.6 g/mol
InChI Key: MWYDSXOGIBMAET-AOPCVUNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Copanlisib-d6 is a deuterated form of Copanlisib, a highly selective and potent intravenous pan-class I phosphoinositide 3-kinase inhibitor. It is primarily used in the treatment of relapsed follicular lymphoma and other indolent lymphomas. The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of the drug due to its stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copanlisib-d6 involves the incorporation of deuterium atoms into the molecular structure of Copanlisib. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:

    Deuterium Exchange Reactions: These reactions replace hydrogen atoms with deuterium atoms in the presence of deuterated solvents.

    Deuterated Reagents: Using deuterated reagents such as deuterated acids or bases to introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Synthesis: Large-scale batch reactors are used to carry out the deuterium exchange reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Copanlisib-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can occur, leading to the formation of reduced metabolites.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions include various metabolites that are studied to understand the drug’s pharmacokinetics and metabolic pathways.

Scientific Research Applications

Copanlisib-d6 has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Copanlisib.

    Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways and metabolites of Copanlisib.

    Drug Interaction Studies: Used to study potential drug-drug interactions and their effects on the pharmacokinetics of Copanlisib.

    Biological Research: Employed in biological studies to understand the drug’s mechanism of action and its effects on various cellular pathways.

Mechanism of Action

Copanlisib-d6, like Copanlisib, inhibits the phosphatidylinositol-3-kinase pathway, which is involved in cell proliferation and survival. The compound preferentially targets the alpha and delta isoforms of phosphatidylinositol-3-kinase, leading to the inhibition of downstream signaling pathways. This results in the induction of apoptosis and inhibition of cell proliferation in malignant B cells .

Comparison with Similar Compounds

Similar Compounds

    Idelalisib: Another phosphatidylinositol-3-kinase inhibitor with selectivity for the delta isoform.

    Duvelisib: Inhibits both the delta and gamma isoforms of phosphatidylinositol-3-kinase.

    Alpelisib: Selectively inhibits the alpha isoform of phosphatidylinositol-3-kinase.

Uniqueness

Copanlisib-d6 is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated forms.

Properties

Molecular Formula

C23H28N8O4

Molecular Weight

486.6 g/mol

IUPAC Name

2-amino-N-[8-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i2D2,6D2,10D2

InChI Key

MWYDSXOGIBMAET-AOPCVUNISA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Origin of Product

United States

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